molecular formula C20H18ClN3O6 B611446 TP0463518 CAS No. 1558021-37-6

TP0463518

Numéro de catalogue: B611446
Numéro CAS: 1558021-37-6
Poids moléculaire: 431.8 g/mol
Clé InChI: HMMHKGLPKAQOOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is also known as TP0463518, a novel Prolyl Hydroxylase (PHD) 1/2/3 pan inhibitor . It has been found to specifically induce Erythropoietin (EPO) production in the liver . This compound increases the serum EPO levels in mice, rats, and monkeys .


Chemical Reactions Analysis

This compound is a competitive PHD1/2/3 pan inhibitor and increases the serum EPO levels in mice, rats, and monkeys . It has been found to specifically induce EPO production in the liver .

Applications De Recherche Scientifique

Traitement de l'anémie d'inflammation

TP0463518 a été montré pour améliorer l'anémie d'inflammation induite par le peptidoglycane-polysaccharide chez les rats {svg_1}. C'est un inhibiteur pan-compétitif de la prolyl hydroxylase 1/2/3 et il a été montré pour stabiliser spécifiquement le facteur inductible par l'hypoxie-2 alpha dans le foie pour augmenter la production d'érythropoïétine {svg_2}. Cela suggère que this compound pourrait être une nouvelle option thérapeutique utile pour l'anémie d'inflammation {svg_3}.

Traitement de l'anémie rénale

This compound a été montré pour améliorer l'anémie rénale {svg_4}. Il induit spécifiquement la production d'érythropoïétine (EPO) dans le foie et il a été montré pour améliorer l'anémie {svg_5}. Cela suggère que this compound pourrait être une nouvelle alternative thérapeutique pour l'anémie rénale {svg_6}.

Recherche sur l'érythropoïèse

La capacité de this compound à induire la production d'EPO dans le foie et à améliorer l'anémie conduit à une compréhension plus approfondie de la voie PHD–HIF2 α –EPO dans l'érythropoïèse {svg_7}. Cela pourrait être bénéfique pour les chercheurs étudiant l'érythropoïèse {svg_8}.

Recherche sur le métabolisme du fer

This compound a été montré pour augmenter les expressions du transporteur de métal divalent 1 et de la cytochrome b duodénale dans l'intestin {svg_9}. Cela suggère que this compound pourrait être utilisé dans la recherche liée au métabolisme du fer {svg_10}.

Recherche sur l'inflammation hépatique

This compound a été montré pour améliorer l'anémie d'inflammation sans exacerber l'inflammation hépatique {svg_11}. Cela suggère que this compound pourrait être utilisé dans la recherche liée à l'inflammation hépatique {svg_12}.

Recherche sur la sécurité des médicaments

This compound semble avoir un profil de sécurité acceptable {svg_13}. Cela suggère que this compound pourrait être utilisé dans la recherche liée à la sécurité des médicaments {svg_14}.

Orientations Futures

The compound’s ability to induce EPO production in the liver and improve anemia suggests that it could be a new therapeutic alternative for renal anemia . Further investigation of the effects of TP0463518 may pave the way for the development of a new therapeutic alternative for renal anemia patients .

Analyse Biochimique

Biochemical Properties

TP0463518 is a competitive inhibitor of prolyl hydroxylase enzymes 1, 2, and 3. These enzymes play a crucial role in the hydroxylation of hypoxia-inducible factors (HIFs), which are transcription factors that respond to changes in cellular oxygen levels. By inhibiting prolyl hydroxylase, this compound stabilizes HIF-2 alpha in the liver, leading to increased production of erythropoietin (EPO) . This interaction is significant as it can influence iron metabolism and erythropoiesis, making this compound a potential therapeutic agent for conditions like anemia.

Cellular Effects

This compound has been shown to have profound effects on various cell types and cellular processes. In liver cells, this compound increases the expression of EPO mRNA and subsequently boosts EPO secretion . This effect is particularly notable in the context of anemia treatment, where increased EPO production can stimulate red blood cell formation. Additionally, this compound has been observed to enhance iron absorption in the intestine by upregulating divalent metal transporter 1 and duodenal cytochrome b expressions . These cellular effects highlight the compound’s potential in modulating iron metabolism and erythropoiesis.

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of prolyl hydroxylase enzymes, which prevents the hydroxylation and subsequent degradation of HIF-2 alpha. Stabilized HIF-2 alpha translocates to the nucleus, where it binds to hypoxia-responsive elements in the DNA, promoting the transcription of target genes such as EPO . This mechanism underscores the compound’s ability to modulate gene expression and protein synthesis in response to hypoxic conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound can maintain its inhibitory effects on prolyl hydroxylase and stabilize HIF-2 alpha for extended periods, leading to prolonged increases in EPO production . Additionally, this compound has been observed to have a favorable safety profile, with no significant degradation or adverse effects reported in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound at doses ranging from 10 mg/kg to 40 mg/kg has been shown to significantly increase EPO levels and improve anemia . Higher doses may lead to excessive EPO production and potential adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism and erythropoiesis. By inhibiting prolyl hydroxylase, the compound stabilizes HIF-2 alpha, which in turn upregulates genes involved in iron absorption and utilization . This includes the increased expression of divalent metal transporter 1 and duodenal cytochrome b, which facilitate iron uptake in the intestine.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound’s interaction with prolyl hydroxylase enzymes occurs predominantly in the liver, where it exerts its effects on HIF-2 alpha stabilization and EPO production . Additionally, this compound has been shown to increase iron absorption in the intestine, suggesting its distribution to other tissues involved in iron metabolism.

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with prolyl hydroxylase enzymes. The stabilized HIF-2 alpha then translocates to the nucleus to exert its effects on gene transcription . This localization is crucial for the compound’s mechanism of action, as it allows for the modulation of hypoxia-responsive genes and subsequent physiological responses.

Propriétés

IUPAC Name

2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O6/c21-13-2-4-14(5-3-13)30-16-6-1-12(9-22-16)11-24-8-7-15(25)18(20(24)29)19(28)23-10-17(26)27/h1-6,9,25H,7-8,10-11H2,(H,23,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMHKGLPKAQOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558021-37-6
Record name TP-0463518
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1558021376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TP-0463518
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V65GPE6NTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 2
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 3
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 4
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 5
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid
Reactant of Route 6
2-(1-((6-(4-Chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamido)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.